molecular formula C12H12N2O B3786942 [2-(6-aminopyridin-2-yl)phenyl]methanol

[2-(6-aminopyridin-2-yl)phenyl]methanol

Cat. No.: B3786942
M. Wt: 200.24 g/mol
InChI Key: QYVYXWZPFTVPOW-UHFFFAOYSA-N
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Description

[2-(6-Aminopyridin-2-yl)phenyl]methanol is a pyridine derivative featuring a phenylmethanol group at the 2-position of a 6-aminopyridine ring. The amino and hydroxymethyl substituents confer unique electronic and steric properties, making it valuable in coordination chemistry and catalysis. Its synthesis often involves bromopyridine intermediates (e.g., 2-amino-6-bromopyridine) via cross-coupling or cyclopropanation strategies, yielding moderate to high efficiencies (75–92%) . The compound’s structure enables metal chelation, particularly with zinc, for applications in phosphodiester cleavage and nucleic acid catalysis .

Properties

IUPAC Name

[2-(6-aminopyridin-2-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-7-3-6-11(14-12)10-5-2-1-4-9(10)8-15/h1-7,15H,8H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVYXWZPFTVPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Amino vs. Methyl/Bromo Groups

(6-Methylpyridin-2-yl)methanol (CAS 1122-71-0)
  • Structure: Methyl group at the 6-position instead of amino.
  • Properties: Molecular weight: 123.16 g/mol vs. ~229.3 g/mol (target compound). Reduced electron-donating capacity compared to the amino group, lowering metal-chelation efficiency . Commercial availability suggests simpler synthesis, unlike the target compound’s challenging amination steps .
(6-Bromo-5-methoxypyridin-2-yl)methanol
  • Structure : Bromo and methoxy substituents at the 5- and 6-positions.
  • Properties: Bromine enhances electrophilicity, enabling cross-coupling reactions.

Functional Group Variations: Methanol vs. Esters/Amides

Ethyl 2-(6-Aminopyridin-2-yl)acetate (CAS 1197231-86-9)
  • Structure: Ethyl ester replaces phenylmethanol.
  • Properties: Higher lipophilicity due to the ester group, favoring membrane permeability in biological systems. Lower hydrogen-bonding capacity compared to methanol, reducing solubility in polar solvents .
N-(6-Aminopyridin-2-yl)acetamide (CAS 1075-62-3)
  • Structure : Acetamide group at the 6-position.
  • Properties: Melting point: 158–162°C, indicating strong intermolecular H-bonding. Solubility in methanol comparable to the target compound, but acetamide’s dual H-bond donors/acceptors may enhance crystallinity .

Positional Isomerism: 6-Amino vs. 4-Amino Derivatives

(2-Aminopyridin-4-yl)methanol
  • Structure: Amino group at the 4-position instead of 4.
  • Properties: Altered electronic effects: 4-amino directs substitution to the 2- and 6-positions, unlike 6-amino’s activation of the 2- and 4-positions . Potential differences in metal coordination geometry due to substituent positioning.

Research Findings and Implications

  • Synthetic Challenges : Direct amination strategies for the target compound face limitations, necessitating alternative routes like cyclopropanation .
  • Catalytic Superiority: Amino and methanol groups synergistically enhance catalytic activity in zinc chelates compared to methyl or bromo analogues .
  • Solubility Trends: Methanol derivatives exhibit higher polarity, favoring aqueous solubility over ester-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(6-aminopyridin-2-yl)phenyl]methanol
Reactant of Route 2
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[2-(6-aminopyridin-2-yl)phenyl]methanol

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